molecular formula C5H4N2O3 B008485 2-Nitropyridin-4-ol CAS No. 101654-28-8

2-Nitropyridin-4-ol

Cat. No. B008485
M. Wt: 140.1 g/mol
InChI Key: NJTUZNXKDOUPHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nitropyridin-4-ol and related nitropyridine derivatives typically involves nitration reactions, where nitro groups are introduced into the pyridine ring. Techniques vary based on the starting materials and the specific nitropyridine derivatives being targeted. For instance, one approach might start with a substituted pyridine undergoing direct nitration, while others may involve more complex multi-step syntheses where the nitro and hydroxyl groups are introduced sequentially or via different intermediates. The choice of method depends on factors such as the desired substitution pattern, yield, and purity of the final product.

Molecular Structure Analysis

The molecular structure of 2-nitropyridin-4-ol has been determined through various spectroscopic and crystallographic techniques. These studies reveal details about bond lengths, angles, and the overall geometry of the molecule. The presence of the nitro and hydroxyl groups significantly influences the electronic structure of the pyridine ring, affecting properties such as acidity, reactivity, and the potential for hydrogen bonding. Structural analyses also shed light on the conformational preferences of the molecule and how these might influence its interactions with other chemical entities.

Chemical Reactions and Properties

2-Nitropyridin-4-ol participates in a variety of chemical reactions, reflecting its versatile reactivity. It can act as a nucleophile, due to the lone pair of electrons on the nitrogen atom, or as an electrophile, particularly at the nitro group. This duality allows it to engage in reactions such as substitution, addition, and coupling reactions, making it a valuable building block in organic synthesis. The presence of the hydroxyl group also opens pathways for further functionalization, such as esterification or etherification.

Physical Properties Analysis

The physical properties of 2-nitropyridin-4-ol, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. These properties are influenced by the molecule's structure, particularly the intermolecular forces that it can engage in, such as hydrogen bonding, due to the hydroxyl group, and dipole-dipole interactions, due to the nitro group.

Chemical Properties Analysis

The chemical properties of 2-nitropyridin-4-ol are defined by its reactivity patterns, stability under various conditions, and the types of chemical transformations it can undergo. The electron-withdrawing nature of the nitro group, coupled with the electron-donating effects of the hydroxyl group, affects the electron density distribution across the molecule, influencing its reactivity towards acids, bases, reducing agents, and other reagents.

References (Sources)

  • Bryndal, I., Kucharska, E., Sąsiadek, W., Wandas, M., Lis, T., Lorenc, J., & Hanuza, J. (2012). Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy, 96, 952-62. Read more.

  • Fallahpour, R., Neuburger, M., & Zehnder, M. (1999). Homoleptic and heteroleptic iron(II) and ruthenium(II) complexes of novel 4′-nitro-2,2′:6′,2″-terpyridines and 4′-amino-2,2′:6′,2″-terpyridines. New Journal of Chemistry, 23, 53-61. Read more.

  • Oszust, J., Talik, Z., Pietraszko, A., Marchewka, M., & Baran, J. (1997). Structural and vibrational investigation of 2-amino-4-nitropyridine crystal. Journal of Molecular Structure, 415, 53-63. Read more.

Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction of 4-nitropyridine, closely related to 2-nitropyridin-4-ol, has been studied in aqueous mediums. This reduction involves multiple steps, including the transformation of the nitro compound to dihydroxylamine, dehydration to form nitroso compound, and further reduction to hydroxylamine. This process is significant for understanding the electrochemical properties of aromatic nitro compounds, including 2-nitropyridin-4-ol (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Structural and Vibrational Analysis

Studies involving structural and vibrational analysis of compounds similar to 2-nitropyridin-4-ol, such as 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine, provide insights into molecular stability, bond strength, and electronic properties. Such analyses, using techniques like infrared absorption and Raman spectroscopy, are crucial for understanding the physical and chemical characteristics of nitropyridine derivatives (Balachandran, Lakshmi, & Janaki, 2012).

Fluorescent Probes Development

2-Aminoethylpyridine-based fluorescent compounds, which could be structurally related to 2-nitropyridin-4-ol, have been synthesized for the detection of metal ions like Fe3+ and Hg2+ in aqueous media. These compounds' interaction with metal ions and their sensitivity and selectivity in detection make them useful in practical applications like water quality testing and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

Continuous Flow Synthesis

4-Nitropyridine, which is structurally similar to 2-nitropyridin-4-ol, has been prepared using a two-step continuous flow synthesis. This methodology is essential for producing intermediates in medicinal products efficiently and safely, minimizing the risks associated with highly energetic and potentially explosive nitration products (Wan, Fang, Yang, Liu, Gu, & Guo, 2015).

Crystal Structure Investigation

Investigating the crystal structure of nitropyridine derivatives, like 2-amino-4-nitropyridine, provides valuable information about the molecular arrangements and interactions within the crystal lattice. These insights are crucial for understanding the material's properties and potential applications in various fields, such as pharmaceuticals and material science (Oszust, Talik, Pietraszko, Marchewka, & Baran, 1997).

Safety And Hazards

2-Nitropyridin-4-ol, like other organic compounds, poses certain risks. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper experimental operation and safety procedures should be followed .

properties

IUPAC Name

2-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUZNXKDOUPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376509
Record name 2-Nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitropyridin-4-ol

CAS RN

101654-28-8
Record name 2-Nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitro-4-pyridinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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